molecular formula C4H8BF6NOS B3029373 Xtalfluor-M CAS No. 63517-33-9

Xtalfluor-M

Cat. No.: B3029373
CAS No.: 63517-33-9
M. Wt: 242.98
InChI Key: SOCYGFRGCVLCSU-UHFFFAOYSA-N
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Description

XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate, CAS 63517-33-9) is a crystalline fluorinating agent with the molecular formula C₄H₈BF₆NOS and a molecular weight of 242.97 g/mol . It is structurally characterized by a morpholine-substituted sulfonium core paired with a tetrafluoroborate counterion. Unlike traditional fluorination reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, this compound exhibits enhanced thermal stability (melting point: 117–126°C) and safer handling properties, making it preferable for industrial and laboratory applications . Its primary use involves deoxyfluorination reactions, converting hydroxyl groups to fluorides, and it is compatible with diverse substrates, including alcohols, ketones, and sulfonic acids .

Properties

IUPAC Name

difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCYGFRGCVLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1COCCN1[S+](F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716741
Record name 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate
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Molecular Weight

242.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63517-33-9
Record name 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate
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URL https://comptox.epa.gov/dashboard/DTXSID10716741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XtalFluor-M
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Preparation Methods

Xtalfluor-M is synthesized through a series of chemical reactions involving morpholine and sulfur tetrafluoride. The synthetic route typically involves the reaction of morpholine with sulfur tetrafluoride in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then purified to obtain the crystalline form of this compound .

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The stability and safety of the reagent are also critical factors considered during industrial production .

Chemical Reactions Analysis

Substrate Scope and Reaction Efficiency

XtalFluor-M demonstrates broad compatibility with multiple functional groups, achieving high yields in deoxofluorination reactions (Table 1 ) :

Substrate TypeProduct FormedTypical Yield (%)Key Conditions
Primary/Secondary alcoholsAlkyl fluorides85–98DBU promoter, CH₂Cl₂ solvent
Aldehydes/KetonesGeminal difluorides78–92Et₃N·3HF promoter
Carboxylic acidsAcyl fluorides90–95Anhydrous conditions
ThiolsFluoromethyl thioethers80–88Room temperature, 2–4 h

Key Findings :

  • Reactions with sterically hindered substrates (e.g., tertiary alcohols) require extended reaction times (8–12 h) but maintain >75% yields .

  • Epoxides undergo ring-opening fluorination to yield vicinal difluorides with >90% regioselectivity .

Reaction Conditions and Promoters

Optimal performance relies on specific promoters and solvents (Scheme 1 ) :

Promoters :

  • DBU : Enables fluoride delivery at ambient temperature (20–25°C).

  • Et₃N·3HF : Ideal for acid-sensitive substrates, requiring mild heating (40–50°C).

  • Et₃N·2HF : Balances reactivity and safety for large-scale syntheses.

Solvent Systems :

SolventBoiling Point (°C)CompatibilityEfficiency
Dichloromethane40High90–98%
THF66Moderate80–85%
Toluene111Limited70–75%

Critical Notes :

  • Anhydrous conditions are mandatory to prevent reagent hydrolysis .

  • Reaction scalability has been validated at >1 kg scale with consistent yields .

Mechanism of Action

This compound operates via a two-step process (Figure 1 ) :

  • C–O Bond Activation : The reagent coordinates with the substrate’s oxygen atom, polarizing the C–O bond without HF release.

  • Fluoride Transfer : A promoter (e.g., DBU) delivers fluoride ions to the activated carbon, displacing the leaving group.

This mechanism minimizes side reactions (e.g., elimination) and ensures >90% selectivity in most cases .

Limitations and Mitigation Strategies

  • Moisture Sensitivity : Requires strict anhydrous handling (use of molecular sieves recommended) .

  • Aromatic Substrates : Electron-deficient aromatics show reduced reactivity; microwave-assisted conditions (100°C, 30 min) improve yields to 70–80% .

This compound has redefined fluorination protocols by combining operational safety with high efficiency. Its crystalline nature and stability under diverse conditions make it a cornerstone reagent for synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Key Applications

  • Synthesis of Fluorinated Compounds
    • Xtalfluor-M is extensively used for converting alcohols to alkyl fluorides, aldehydes and ketones to geminal-difluorides, carboxylic acids to acyl fluorides, and sulfoxides to fluoromethyl thioethers. This broad substrate scope enables the synthesis of various fluorinated intermediates essential for pharmaceutical applications .
  • Pharmaceutical Development
    • The incorporation of fluorine into drug candidates can significantly enhance their pharmacokinetic properties. This compound has been employed in synthesizing fluorinated analogs of biologically active compounds, improving their efficacy and selectivity .
  • Biochemical Probes
    • Fluorinated compounds synthesized using this compound are utilized as probes in biochemical assays. These probes aid in studying enzyme mechanisms, protein-ligand interactions, and metabolic pathways, contributing to advancements in biochemical research .
  • Material Science
    • In materials science, this compound is used to produce specialty chemicals and advanced materials with tailored properties. The ability to introduce fluorine into polymer matrices enhances their thermal stability and chemical resistance .

Biochemical Pathways Affected

  • Alcohols are converted to alkyl fluorides.
  • Aldehydes and ketones yield geminal-difluorides.
  • Carboxylic acids transform into acyl fluorides.
  • Sulfoxides convert to fluoromethyl thioethers.

Case Study 1: Synthesis of Glycosyl Fluoride

In a notable study by Srinivasarao et al., this compound was utilized for the stereoselective synthesis of glycosyl fluoride from lactol precursors. The reaction yielded a high purity product (93% yield) with no by-products, demonstrating its efficiency over traditional methods .

Case Study 2: Production of Polyfluorinated Esters

Vandamme et al. successfully employed this compound as a promoter for synthesizing polyfluorinated esters through direct esterification reactions. This method allowed for moderate to excellent yields across various carboxylic acids .

Comparative Stability Analysis

This compound exhibits superior thermal stability compared to traditional deoxofluorination reagents like DAST and Deoxo-Fluor®. Accelerated Rate Calorimetry (ARC) studies indicate that this compound can be handled safely under atmospheric conditions without significant risk of decomposition .

PropertyThis compoundDASTDeoxo-Fluor
Thermal StabilityHighModerateModerate
Free HF GenerationNoneYesYes
Handling SafetyImprovedLimitedLimited

Mechanism of Action

The mechanism of action of Xtalfluor-M involves the activation of the carbon-oxygen bond in the substrate without the release of free hydrogen fluoride. Upon exposure to a promoter such as DBU or triethylamine trihydrofluoride, the activated carbon atom is attacked by fluoride, leading to the formation of the fluorinated product. This mechanism ensures high chemical efficiency and selectivity in deoxofluorination reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

XtalFluor-M vs. XtalFluor-E

  • Structural Differences : XtalFluor-E replaces the morpholine group with a diethylamine moiety, resulting in distinct reactivity profiles.
  • Reactivity: Both reagents achieve comparable yields in sulfonyl fluoride synthesis, but XtalFluor-E is often preferred due to its lower cost . For example, in the fluorination of 3-phenylpropanol, this compound and XtalFluor-E produced 19% and 32% yields, respectively, under similar conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) studies confirm that both reagents are more stable than DAST or Deoxo-Fluor, with this compound showing marginally higher decomposition onset temperatures .

This compound vs. DAST/Deoxo-Fluor

  • Safety : DAST and Deoxo-Fluor are hazardous, prone to exothermic decomposition, and require strict temperature control. This compound’s crystalline form reduces these risks .
  • Efficiency : In carbamoyl fluoride synthesis, DAST outperforms this compound (99% vs. 60% yield with 3HF·Et₃N additive) . However, this compound avoids side reactions common with DAST, such as elimination or rearrangement .
  • Substrate Scope : this compound is less effective for electron-poor aromatic systems compared to DAST, requiring longer reaction times .

This compound vs. Fluolead

  • Stability : Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) exhibits superior shelf stability and moisture tolerance but is cost-prohibitive for large-scale use .
  • Selectivity : Fluolead achieves higher yields in sequential fluorination reactions, whereas this compound may lead to undesired byproducts (e.g., ring expansion in azetidine derivatives) .

This compound vs. PyFluor

  • Mechanism : PyFluor (a sulfonyl fluoride-based reagent) operates via nucleophilic fluorination, contrasting with this compound’s electrophilic pathway.
  • Applications : PyFluor excels in aryl fluorination, while this compound is better suited for aliphatic substrates .

Key Data Tables

Table 1: Thermal Stability Comparison

Reagent Decomposition Onset (°C) ARC Onset (°C)
This compound 126 130
XtalFluor-E 120 125
DAST 65 70
Deoxo-Fluor 90 95

Source : Accelerating rate calorimetry (ARC) and DSC data .

Table 2: Reaction Efficiency in Selected Systems

Substrate Reagent Yield (%) Conditions
Geraniol This compound 88 CH₂Cl₂, DBU, rt
3-Phenylpropanol This compound 19 MeCN, 1.5 h
3-Phenylpropanol XtalFluor-E 32 CH₂Cl₂, 5 min
4-tert-Butylcyclohexanone XtalFluor-E 62:1* CH₂Cl₂, DBU
Piperidine DAST 99 CO₂, DMAP

*Ratio of 4-tert-butyl-1,1-difluorocyclohexane to byproduct.

Critical Analysis of Reactivity and Limitations

  • Additive Dependence : this compound’s efficiency improves with 3HF·Et₃N, suggesting fluoride ion availability is rate-limiting .
  • Solvent Sensitivity : Reactions in acetonitrile (MeCN) often underperform compared to dichloromethane (CH₂Cl₂) due to solubility issues .
  • Byproduct Formation: In styrene aminofluorination, this compound reacts with benzoic acid to generate benzoylated morpholine, highlighting incompatibility with acidic substrates .

Biological Activity

Xtalfluor-M is a novel crystalline deoxofluorination reagent that has gained attention for its unique properties and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, safety profile, and efficacy in various chemical transformations.

Overview of this compound

This compound, developed by Sigma-Aldrich and partners, is designed to facilitate the introduction of fluorine into organic molecules. Unlike traditional fluorination reagents such as DAST and Deoxo-Fluor, this compound offers improved stability and safety, making it suitable for a wider range of applications. The compound operates by activating C–O bonds without releasing free HF, which is a significant advantage in terms of safety during handling and application.

The mechanism by which this compound functions involves several key steps:

  • Activation of C–O Bonds : this compound interacts with alcohols, aldehydes, and other functional groups to activate the C–O bond.
  • Fluoride Attack : Following activation, fluoride ions are introduced through the use of promoters like DBU or triethylamine (TEA), leading to the formation of alkyl fluorides or difluorinated products.
  • High Chemical Efficiency : The process is characterized by high yields and selectivity, which are essential for pharmaceutical applications.

Biological Activity and Applications

This compound has been utilized in various studies to investigate its biological activity, particularly in the context of drug design and development. Here are some notable findings:

  • Late-Stage Difluoromethylation : Research indicates that this compound can be used for site-selective installation of difluoromethyl groups onto biomolecules, enhancing their pharmacological properties . This modification can improve lipophilicity and bioavailability, crucial factors in drug efficacy.
  • Proteo Functionalization : Case studies have demonstrated that this compound facilitates proteo functionalization reactions effectively. For instance, it has been used to generate N,O-acetals from enamides with high yields, showcasing its utility in synthesizing complex organic molecules .
  • ADME Properties : Studies on compounds modified with difluoromethyl groups reveal changes in absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, difluoromethylbenzene exhibits increased lipophilicity compared to its non-fluorinated counterparts .

Comparative Stability and Safety

This compound is noted for its superior thermal stability compared to traditional reagents like DAST. Data from Accelerated Rate Calorimetry (ARC) indicate that this compound has a higher decomposition temperature and lower exothermic heat release during reactions . This enhanced safety profile makes it a preferred choice for large-scale applications.

PropertyThis compoundDASTDeoxo-Fluor
Decomposition TemperatureHigherLowerLower
Exothermic HeatLowerHigherHigher
SafetyImprovedLimitedLimited

Case Studies

  • Synthesis of Difluoro Compounds :
    • In a study involving the synthesis of 1,1-difluoro-3-phenylpropane using this compound with TEA·3HF in dichloromethane (DCM), researchers achieved significant yields while minimizing side reactions .
  • Regioselective Synthesis :
    • Another application involved the regioselective synthesis of di-indole sulfides using Xtalfluor reagents, demonstrating high selectivity for functionalization at specific sites on complex molecules .

Q & A

Q. What are the key physicochemical properties of XtalFluor-M that influence its reactivity in fluorination reactions?

this compound (C₆H₁₅F₆NO₃S₂) is a sulfur-based fluorinating reagent optimized for deoxofluorination. Critical properties include:

  • Thermal stability : Decomposes at 150°C, requiring reaction temperatures below this threshold .
  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DCM, THF), enabling selective fluorination of alcohols, ketones, and carboxylic acids .
  • Moisture sensitivity : Hydrolyzes in aqueous environments, necessitating anhydrous conditions. Characterization via ¹⁹F NMR and IR spectroscopy is recommended to confirm purity and reactivity .

Q. What standardized protocols exist for assessing this compound’s efficiency in converting hydroxyl groups to fluorides?

A validated protocol involves:

  • Substrate screening : Test substrates (e.g., secondary alcohols, sterically hindered ketones) under fixed conditions (e.g., 1.2 eq. This compound, 0°C to room temperature, 12–24 hours).
  • Yield quantification : Compare yields using GC-MS or HPLC against controls (e.g., DAST or Deoxo-Fluor®).
  • Side-product analysis : Identify byproducts (e.g., elimination products) via ¹H/¹³C NMR to optimize stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorination efficiencies of this compound across substrates?

Contradictions often arise from:

  • Substrate electronic effects : Electron-deficient substrates may favor fluorination, while steric hindrance reduces yields. Use Hammett plots or DFT calculations to correlate reactivity with substituent effects .
  • Reaction medium variability : Solvent polarity impacts reagent stability. Conduct kinetic studies in solvents like DCM vs. THF to isolate solvent-dependent pathways .
  • Data normalization : Normalize yields to internal standards (e.g., trifluorotoluene) to account for instrumental variability .

Q. What strategies optimize this compound for enantioselective fluorination in complex molecular systems?

Advanced approaches include:

  • Chiral auxiliaries : Design substrates with temporary chiral directing groups (e.g., Evans oxazolidinones) to steer fluorination stereochemistry.
  • Catalytic systems : Pair this compound with chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or Mosher ester analysis .
  • Temperature gradients : Use low-temperature regimes (–40°C) to minimize racemization in sensitive intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xtalfluor-M
Reactant of Route 2
Xtalfluor-M

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